
PHOSPHORUS YELLOW
Vue d'ensemble
Description
Le phosphore est un élément non métallique très réactif qui est essentiel à la vie. Il se trouve sous diverses formes, notamment le phosphore blanc, rouge et noir. Le phosphore est un élément clé de l'ADN, de l'ARN et de l'ATP, qui sont essentiels au transfert d'énergie et à l'information génétique dans les organismes vivants. On le trouve également dans les os et les dents sous forme de phosphate de calcium. Le phosphore est largement utilisé dans les engrais, les détergents et les pesticides en raison de sa réactivité et de sa capacité à former des composés stables .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le phosphore peut être préparé par plusieurs voies de synthèse. Une méthode courante implique la réduction du phosphate de roche (phosphate de calcium) avec du carbone en présence de silice dans un four électrique. La réaction est la suivante :
Ca3(PO4)2+3SiO2+5C→3CaSiO3+5CO+2P
Méthodes de production industrielle : En milieu industriel, le phosphore est produit en chauffant du phosphate de roche avec du coke et de la silice dans un four à arc électrique. Le processus implique les étapes suivantes :
Extraction et enrichissement : Le phosphate de roche est extrait et enrichi afin d'augmenter la concentration de phosphore.
Réduction : Le phosphate de roche enrichi est mélangé à du coke et de la silice et chauffé dans un four à arc électrique à des températures comprises entre 1 500 °C et 1 700 °C.
Condensation : La vapeur de phosphore produite est condensée pour former du phosphore solide.
Analyse Des Réactions Chimiques
Types de réactions : Le phosphore subit différents types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Oxydation : Le phosphore s'oxyde facilement pour former du pentoxyde de phosphore (P$_2$O$_5$) lorsqu'il est exposé à l'air :
4P+5O2→2P2O5
Réduction : Le phosphore peut être réduit en phosphine (PH$_3$) en réagissant avec du phosphure de calcium et de l'eau :
Ca3P2+6H2O→3Ca(OH)2+2PH3
Substitution : Le phosphore réagit avec les halogènes pour former des halogénures de phosphore, comme le trichlorure de phosphore (PCl$_3$) :
2P+3Cl2→2PCl3
Réactifs et conditions courants :
Oxydation : Oxygène ou air, généralement à température ambiante.
Réduction : Eau ou acide chlorhydrique dilué, souvent à température ambiante.
Substitution : Halogènes comme le chlore, le brome ou l'iode, généralement à des températures élevées.
Principaux produits :
Oxydation : Pentoxyde de phosphore (P$_2$O$_5$)
Réduction : Phosphine (PH$_3$)
Substitution : Trichlorure de phosphore (PCl$_3$), tribromure de phosphore (PBr$_3$), etc.
4. Applications de la recherche scientifique
Le phosphore a de nombreuses applications dans la recherche scientifique dans différents domaines :
Chimie :
Catalyse : Les composés du phosphore sont utilisés comme catalyseurs dans les réactions de synthèse organique et de polymérisation.
Science des matériaux : Les matériaux à base de phosphore sont utilisés dans le développement de semi-conducteurs et de dispositifs optoélectroniques.
Biologie :
Recherche sur l'ADN et l'ARN : Le phosphore est un élément clé des nucléotides, qui sont les éléments constitutifs de l'ADN et de l'ARN.
Fonction des enzymes : Les composés contenant du phosphore sont impliqués dans la régulation des enzymes et le transfert d'énergie dans les cellules.
Médecine :
Produits pharmaceutiques : Les composés du phosphore sont utilisés dans la synthèse de divers médicaments, notamment des agents antiviraux et anticancéreux.
Imagerie diagnostique : Les isotopes radioactifs du phosphore sont utilisés en imagerie médicale et dans les tests diagnostiques.
Industrie :
Engrais : Le phosphore est un élément majeur des engrais, essentiel à la croissance des plantes.
Détergents : Les phosphates sont utilisés dans les détergents pour améliorer l'efficacité du nettoyage.
Pesticides : Les composés du phosphore sont utilisés dans la formulation de pesticides et d'herbicides.
5. Mécanisme d'action
Le phosphore exerce ses effets par le biais de différents mécanismes en fonction de sa forme chimique et de son application :
Cibles et voies moléculaires :
Transfert d'énergie : Dans les systèmes biologiques, le phosphore est impliqué dans le transfert d'énergie par la formation et l'hydrolyse de l'ATP.
Information génétique : Le phosphore est un élément clé de l'épine dorsale de l'ADN et de l'ARN, jouant un rôle crucial dans le stockage et la transmission de l'information génétique.
Régulation des enzymes : La phosphorylation et la déphosphorylation des protéines régulent l'activité enzymatique et les voies de transduction du signal.
Applications De Recherche Scientifique
Phosphorus has numerous applications in scientific research across various fields:
Chemistry:
Catalysis: Phosphorus compounds are used as catalysts in organic synthesis and polymerization reactions.
Material Science: Phosphorus-based materials are used in the development of semiconductors and optoelectronic devices.
Biology:
DNA and RNA Research: Phosphorus is a key component of nucleotides, which are the building blocks of DNA and RNA.
Enzyme Function: Phosphorus-containing compounds are involved in enzyme regulation and energy transfer in cells.
Medicine:
Pharmaceuticals: Phosphorus compounds are used in the synthesis of various drugs, including antiviral and anticancer agents.
Diagnostic Imaging: Radioactive isotopes of phosphorus are used in medical imaging and diagnostic tests.
Industry:
Fertilizers: Phosphorus is a major component of fertilizers, essential for plant growth.
Detergents: Phosphates are used in detergents to enhance cleaning efficiency.
Pesticides: Phosphorus compounds are used in the formulation of pesticides and herbicides.
Mécanisme D'action
Phosphorus exerts its effects through various mechanisms depending on its chemical form and application:
Molecular Targets and Pathways:
Energy Transfer: In biological systems, phosphorus is involved in the transfer of energy through the formation and hydrolysis of ATP.
Genetic Information: Phosphorus is a key component of the backbone of DNA and RNA, playing a crucial role in the storage and transmission of genetic information.
Enzyme Regulation: Phosphorylation and dephosphorylation of proteins regulate enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Le phosphore peut être comparé à d'autres éléments du même groupe, comme l'azote et l'arsenic :
Azote :
Similitudes : L'azote et le phosphore sont essentiels à la vie et sont des composants des acides nucléiques et des protéines.
Différences : L'azote est plus abondant dans l'atmosphère et forme des molécules diatomiques stables (N$_2$), tandis que le phosphore est plus réactif et n'existe pas sous forme de molécule diatomique.
Arsenic :
Similitudes : Le phosphore et l'arsenic peuvent former des composés similaires, tels que des oxydes et des halogénures.
Différences : L'arsenic est toxique et a des applications biologiques limitées, tandis que le phosphore est essentiel à la vie et largement utilisé dans divers domaines.
Unicité du phosphore : Le phosphore est unique en raison de son rôle essentiel dans les systèmes biologiques, de sa réactivité et de sa large gamme d'applications en agriculture, dans l'industrie et en médecine.
Propriétés
IUPAC Name |
1,2,3,4-tetraphosphatricyclo[1.1.0.02,4]butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P4/c1-2-3(1)4(1)2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSZRRSYVTXPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P12P3P1P23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
P4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923991 | |
| Record name | White Phosphorus (P4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.8950480 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellow, soft, waxy solid with acrid fumes in air. | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
536 °F | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Density |
1.82 | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.03 mmHg | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
62611-24-9, 12185-10-3, 7723-14-0; 12185-10-3 | |
| Record name | Phosphorus, ion (P41+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62611-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorus, mol.(P4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012185103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | White Phosphorus (P4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
111.4 °F | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






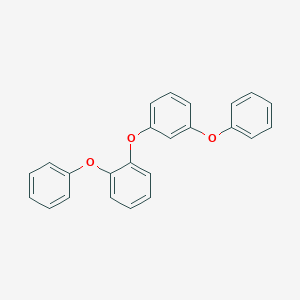

![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
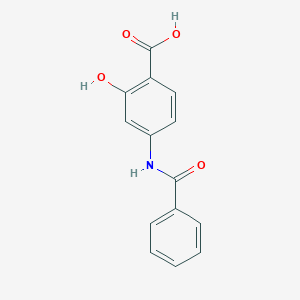
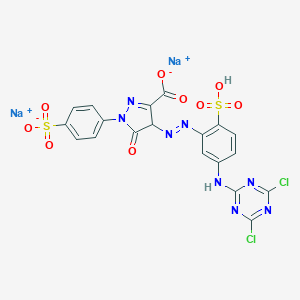
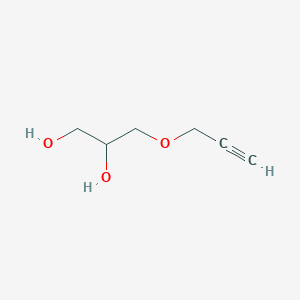


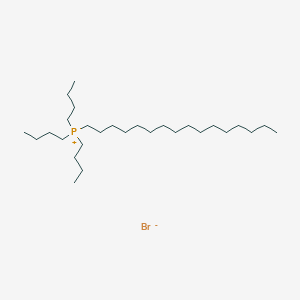
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)
